molecular formula C9H3ClF5N3O2S B1474507 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid CAS No. 1823184-08-2

2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid

Cat. No. B1474507
CAS RN: 1823184-08-2
M. Wt: 347.65 g/mol
InChI Key: XMGVICGUJHUXCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. A robust procedure was developed for the synthesis of a precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine , from commercially available 2-chloropyrazine . Key transformations include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid reveals the presence of the triazolopyridine core, the trifluoromethyl group, and the difluoroacetic acid moiety. The −CF₃ group can potentially be substituted with a halogen atom or a phenyl ring fused to the triazolo .

Scientific Research Applications

Antidepressant Research

The triazolopyridine scaffold present in the compound is known to exhibit potential antidepressant effects. Research into similar structures has shown that they can act on central nervous system receptors to modulate neurotransmitter levels, which is a key mechanism in treating depression . This compound could be investigated for its efficacy in crossing the blood-brain barrier and its interaction with serotonin or norepinephrine receptors.

Anticancer Activity

Compounds with the triazolopyridine moiety have been identified as promising candidates in anticancer drug development. They can interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, they may inhibit kinase enzymes or disrupt DNA replication processes, making them valuable for studying targeted cancer therapies .

Anti-inflammatory Properties

The structural analogs of this compound have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines or blocking the activity of enzymes like cyclooxygenase (COX). This compound could be pivotal in the development of new anti-inflammatory drugs, especially for chronic conditions like rheumatoid arthritis .

Antimicrobial and Antifungal Applications

Triazolopyridines have been explored for their antimicrobial and antifungal activities. They can act on bacterial cell walls or fungal cell membranes, leading to cell lysis. This compound could be a starting point for the synthesis of new agents to combat antibiotic-resistant strains or hard-to-treat fungal infections .

Enzyme Inhibition for Metabolic Disorders

The compound’s core structure is similar to that of known enzyme inhibitors, such as dipeptidyl peptidase 4 (DPP-4) inhibitors used in type 2 diabetes management. It could be studied for its potential to regulate enzymes involved in metabolic pathways, offering a new approach to treating metabolic disorders .

Neuroprotective Agent Research

Given the neuroactive potential of triazolopyridine derivatives, this compound could be investigated for its neuroprotective properties. It might protect neuronal cells from oxidative stress or apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer’s or Parkinson’s disease .

properties

IUPAC Name

2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF5N3O2S/c10-4-1-3(8(11,12)13)2-18-5(4)16-17-7(18)21-9(14,15)6(19)20/h1-2H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVICGUJHUXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)SC(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Reactant of Route 2
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Reactant of Route 4
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 5
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid
Reactant of Route 6
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid

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